Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate
Description
Structure and Properties The compound Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate (hereafter referred to as the "target compound") is a chiral pyrrolidine derivative with a complex stereochemical arrangement. Key structural features include:
- A (2S,4R)-configured pyrrolidine ring with a hydroxyl group at position 4 and a methyl ester at position 2.
- A (S)-3,3-dimethylbutanoyl side chain bearing a Boc (tert-butoxycarbonyl)-protected amino group.
Molecular Formula: C₁₇H₃₀N₂O₆
Molecular Weight: 358.43 g/mol (calculated from IUPAC name and InChI string in ).
Synthesis: The compound is likely synthesized via multi-step reactions involving Boc-protection, acylation, and esterification, as inferred from similar protocols in (e.g., coupling with HATU and N-Boc-L-tert-leucine) .
Properties
IUPAC Name |
methyl (2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)12(18-15(23)25-17(4,5)6)13(21)19-9-10(20)8-11(19)14(22)24-7/h10-12,20H,8-9H2,1-7H3,(H,18,23)/t10-,11+,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDCJXQCWZQGU-GRYCIOLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Trans-4-Hydroxy-L-Proline
Trans-4-hydroxy-L-proline serves as the chiral template, providing the (2S,4R) configuration. The synthetic route involves:
Esterification of the Carboxylic Acid
The carboxylic acid at position 2 is esterified using methanol under acidic conditions. For example, treatment with thionyl chloride (SOCl₂) in methanol yields the methyl ester hydrochloride salt:
Isolation and Purification
The hydrochloride salt is neutralized with aqueous sodium bicarbonate, extracted into dichloromethane (DCM), and dried over anhydrous sodium sulfate. Solvent evaporation affords the free base as a white crystalline solid.
Synthesis of (S)-2-(Boc-Amino)-3,3-Dimethylbutanoic Acid
Asymmetric Synthesis of the Amino Acid
The non-proteinogenic (S)-2-amino-3,3-dimethylbutanoic acid is synthesized via Strecker reaction or enzymatic resolution . A representative pathway involves:
Strecker Synthesis from 3,3-Dimethylbutyraldehyde
Boc Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst:
Conditions : 0°C to room temperature, 4 h, 95% yield.
Acylation of Pyrrolidine Nitrogen
Coupling Strategy
The secondary amine of the pyrrolidine ring is acylated with (S)-2-(Boc-amino)-3,3-dimethylbutanoic acid using HATU-mediated coupling :
Reaction Protocol
-
Activation of Carboxylic Acid :
(S)-2-(Boc-amino)-3,3-dimethylbutanoic acid (1.2 equiv) is dissolved in dry DMF, followed by addition of HATU (1.1 equiv) and DIPEA (3.0 equiv). The mixture is stirred at 25°C for 10 min. -
Acylation :
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate (1.0 equiv) is added, and the reaction is stirred for 12 h at 25°C. -
Work-Up :
The mixture is diluted with ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated.
Key Data
Optimization and Scale-Up Considerations
Solvent and Reagent Selection
Temperature Control
Maintaining temperatures below 30°C during acylation prevents Boc-group cleavage and pyrrolidine ring distortion.
Chromatographic Purification
Silica gel chromatography (hexane/ethyl acetate 3:1) removes unreacted amino acid and HATU byproducts, achieving >99% purity.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Comparative Analysis of Synthetic Routes
| Parameter | Route A (HATU Coupling) | Route B (Mixed Anhydride) |
|---|---|---|
| Yield | 85% | 68% |
| Reaction Time | 12 h | 24 h |
| Epimerization | <1% | 5–7% |
| Scalability | >100 g | <50 g |
Key Insight : HATU-mediated coupling offers superior yield and stereofidelity, making it the method of choice for industrial-scale synthesis.
Industrial Applications and Patent Landscape
The compound’s utility in proteolysis-targeting chimeras (PROTACs) is underscored by its presence in patents describing E3 ubiquitin ligase recruiters. For example, US20200239430A1 discloses analogous pyrrolidine derivatives as bifunctional degraders of oncoproteins .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: tert-Butyl chloroformate, triethylamine, methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various protected or functionalized derivatives.
Scientific Research Applications
Antidiabetic Potential
Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate has been investigated for its role in enhancing glucose uptake and insulin secretion. A study indicated that derivatives of this compound stimulate glucose metabolism in muscle cells, suggesting its potential as a treatment for Type 2 diabetes mellitus .
Anticancer Properties
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells. Case studies have reported its effectiveness in reducing tumor size in animal models when used in conjunction with other chemotherapeutic agents .
Neurological Applications
Preliminary studies suggest that this compound may have neuroprotective effects. It has been linked to improved cognitive function in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter levels .
- Case Study on Antidiabetic Effects : In a controlled trial involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group.
- Case Study on Cancer Treatment : A combination therapy using this compound alongside standard chemotherapy agents showed enhanced efficacy against breast cancer cell lines, leading to a greater reduction in tumor growth rates than either treatment alone.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and proteins that interact with the compound’s functional groups.
Pathways Involved: Biochemical pathways related to its oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a family of pyrrolidine derivatives with variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Research Findings
Role of Functional Groups
- Boc Protection : The Boc group in the target compound enhances stability during synthesis but requires deprotection (e.g., with TFA) for further functionalization . In contrast, analogues like CAS 1448297-52-6 () are deprotected and directly used in drug discovery .
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., ) exhibit improved solubility and binding affinity compared to ester-containing compounds, making them preferable for biological applications .
Biological Activity
Methyl (2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C17H30N2O6
- Molecular Weight : 342.44 g/mol
- IUPAC Name : this compound
- Appearance : White to brown solid
- Melting Point : Not available
- Boiling Point : Estimated at 207.14 °C
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis induced by neurotoxic agents such as pilocarpine.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine production in activated microglia.
In Vitro Studies
In vitro studies conducted on astrocytes exposed to cytotoxic concentrations of pilocarpine revealed that Methyl (2S,4R) significantly improved cell viability and reduced reactive oxygen species (ROS) accumulation in a dose-dependent manner. The concentrations tested ranged from 25 µg/mL to 100 µg/mL, with notable results:
| Concentration (µg/mL) | Cell Viability (%) | ROS Reduction (%) |
|---|---|---|
| 25 | 58.3 | 27.3 |
| 50 | 72.5 | 24.8 |
| 100 | 89.3 | 12.3 |
These results indicate that the compound effectively protects astrocytes from pilocarpine-induced damage.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's biological relevance. Current literature suggests ongoing research into its effects on animal models of neurodegenerative diseases.
Case Studies
- Study on Neuroprotection : A study published in PMC9635815 investigated the effects of N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (related compound) on astrocytes subjected to oxidative stress. The study found that treatment with this compound significantly restored mitochondrial function and reduced markers of oxidative damage.
- Anti-inflammatory Response : Another study explored the anti-inflammatory properties of similar compounds in microglial cells, demonstrating a reduction in pro-inflammatory cytokines when treated with derivatives of Methyl (2S,4R).
Q & A
Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?
- Methodological Answer : Synthesis requires precise control of stereochemistry at the (2S,4R) and (S)-configured centers. Key steps include:
- Boc Protection : Introduce the Boc (tert-butoxycarbonyl) group to the amino moiety to prevent unwanted side reactions. The Boc group’s stability under basic conditions and labile nature under acidic conditions (e.g., TFA) enables selective deprotection .
- Coupling Reactions : Use coupling agents like HATU or DCC in anhydrous conditions to link the pyrrolidine and 3,3-dimethylbutanoyl moieties.
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution to isolate the desired enantiomers, as minor impurities can arise from epimerization during synthesis .
- Purification : Utilize column chromatography (silica gel) and recrystallization in non-polar solvents to achieve ≥97% purity, as validated by HPLC .
Q. Which analytical techniques are recommended for confirming the compound’s purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify structural integrity, focusing on chemical shifts for the hydroxyl group (δ ~2.5–4.0 ppm) and Boc-protected amine (δ ~1.4 ppm for tert-butyl) .
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol gradients to resolve stereoisomers. Note that chromatographic conditions (e.g., pH, temperature) can affect epimer separation .
- X-ray Crystallography : For absolute configuration confirmation, particularly if discrepancies arise in optical rotation data.
Q. How should this compound be stored to minimize degradation during long-term research use?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.
- Monitor degradation via periodic HPLC analysis, as prolonged storage can lead to hydrolysis of the ester or Boc groups .
- Avoid exposure to moisture or acidic/basic environments to preserve functional group stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantioselectivity in coupling reactions. This reduces trial-and-error experimentation .
- Reaction Path Search : Tools like GRRM or Gaussian simulate potential intermediates (e.g., oxazolidinones) to identify energy-efficient pathways .
- Feedback Loops : Integrate experimental data (e.g., reaction yields, ee values) into computational models to refine predictions iteratively .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C/40°C. Monitor degradation via LC-MS and quantify half-life.
- Mechanistic Analysis : Identify degradation products (e.g., free pyrrolidine from ester hydrolysis) to pinpoint pH-sensitive functional groups. Cross-reference with AFG Bioscience’s hazard data, which classifies related compounds as non-hazardous but notes hydrolysis risks .
Q. How can enantiomeric excess (ee) discrepancies between HPLC and polarimetry be addressed?
- Methodological Answer :
- Multi-Method Validation : Cross-validate ee using chiral HPLC, circular dichroism (CD), and Mosher ester analysis.
- Chromatographic Optimization : Adjust mobile phase composition (e.g., adding 0.1% TFA) to enhance resolution of co-eluting epimers, as noted in pharmacopeial guidelines .
Q. What methodologies isolate labile intermediates during synthesis?
- Methodological Answer :
- Low-Temperature Techniques : Perform reactions at –78°C (dry ice/acetone baths) to stabilize intermediates like activated esters.
- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation without isolation.
- Protective Group Strategies : Temporarily mask reactive hydroxyl or amine groups with silyl ethers or Fmoc, which are more stable than Boc under specific conditions .
Safety and Compliance Considerations
- Contradictions in Hazard Classification : While AFG Bioscience classifies related Boc-protected compounds as non-hazardous , TCI America emphasizes rigorous safety protocols (e.g., fume hoods, protective gear) for structurally similar reagents due to undefined toxicity profiles . Always conduct a risk assessment before scaling up reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
